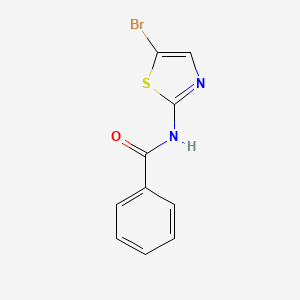

N-(5-bromo-1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2OS/c11-8-6-12-10(15-8)13-9(14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOLMRKXWGXDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(5-bromo-1,3-thiazol-2-yl)benzamide

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, suggesting logical synthetic pathways. The most evident disconnection is at the amide bond (C-N bond), which is a common and reliable bond formation strategy in organic synthesis. This leads to two key synthons: a benzoyl cation equivalent, such as benzoyl chloride, and the 2-amino-5-bromothiazole anion equivalent, which corresponds to the readily available 2-amino-5-bromothiazole.

A second, more complex, retrosynthetic approach involves the disconnection of the thiazole (B1198619) ring itself. This would lead to precursors that could form the thiazole ring via a Hantzsch-type synthesis, followed by or preceded by the introduction of the benzamide (B126) and bromo functionalities.

Classical Synthetic Routes to this compound

The classical synthesis of this compound primarily relies on well-established reactions, including condensation reactions to form the amide linkage and the construction of the thiazole ring via the Hantzsch synthesis.

Condensation Reactions Involving Thiazole Precursors and Benzoyl Chlorides

The most direct and common method for the synthesis of this compound is the condensation reaction between 2-amino-5-bromothiazole and benzoyl chloride. This reaction, a type of Schotten-Baumann reaction, is a straightforward acylation of the amino group on the thiazole ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Representative Conditions for N-Benzamide Synthesis

| Amine Precursor | Acylating Agent | Solvent | Base | General Conditions | Reference |

|---|---|---|---|---|---|

| Substituted Amines | Acid Chlorides | Anhydrous CH2Cl2 | Not specified, but typically a non-nucleophilic base like pyridine (B92270) or triethylamine | 0°C to room temperature, 8 hours | nanobioletters.com |

| 2-amino-5-bromothiazole monohydrobromide | 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanoyl chloride | Not specified | Not specified | Not specified |

Hantzsch Thiazole Synthesis and its Variants for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a fundamental method for the construction of the thiazole ring. youtube.com This reaction involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of this compound, a variation of this method could be employed where N-benzoylthiourea is reacted with a suitable α,β-dihalo-carbonyl compound. However, controlling the regioselectivity of the subsequent bromination can be challenging.

A more plausible approach is the initial synthesis of 2-aminothiazole (B372263) via the Hantzsch reaction, followed by acylation and then bromination. The reaction between an α-haloketone and thiourea (B124793) is a common route to 2-aminothiazoles. youtube.com

Bromination Strategies for the Thiazole Moiety

The introduction of the bromine atom at the 5-position of the thiazole ring is a key step. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The bromination of 2-aminothiazole has been shown to occur at the 5-position.

A documented method for the bromination of 2-aminothiazole involves heating a mixture of the compound with hydrobromic acid and water to reflux, followed by the slow addition of bromine. nih.gov The resulting product is 2-amino-5-bromothiazole hydrobromide. The free base can be obtained by neutralization with an alkali. nih.gov While this method applies to the precursor of the target molecule, direct bromination of N-(1,3-thiazol-2-yl)benzamide would be an alternative. The benzamido group is deactivating, which might necessitate harsher reaction conditions. However, the regioselectivity is expected to be directed to the 5-position due to the activating effect of the thiazole nitrogen and sulfur atoms. The selective bromination of benzanilides has been achieved using N-bromosuccinimide (NBS) with promoters like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

Modern Approaches in the Synthesis of this compound

Modern synthetic methods offer advantages in terms of reaction efficiency, reduced reaction times, and milder conditions. Microwave-assisted synthesis is a prominent example of such an approach.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions. The synthesis of 2-aminothiazole derivatives has been successfully achieved using microwave irradiation. organic-chemistry.org In a typical procedure, a substituted ketone, thiourea, and iodine are subjected to microwave irradiation for a short period (5-15 minutes), resulting in the formation of the 2-aminothiazole product in good yield after a simple work-up. organic-chemistry.org

Furthermore, microwave-assisted amidation reactions have also been reported, providing a green and efficient route to amide bond formation. youtube.com While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the literature, the combination of microwave-assisted 2-aminothiazole synthesis followed by a microwave-assisted amidation represents a highly efficient and modern approach to obtaining the target compound. The synthesis of related N-substituted benzamide derivatives has been achieved under microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.govresearchgate.netscispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Reaction Type | Conventional Method Conditions | Microwave Method Conditions | Advantages of Microwave Method | Reference |

|---|---|---|---|---|

| Synthesis of 2-aminothiazole derivatives | Refluxing in ethanol | 170 W, 5-15 min | Good yield, high purity, efficient and effective | organic-chemistry.org |

| Synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives | Not specified | Solvent-free, microwave irradiation | Facile, efficient | nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecular architectures from simple precursors in a single operation. This strategy has been applied to the synthesis of diverse thiazole derivatives.

A notable example involves a four-component, one-pot synthesis to produce novel thiazole derivatives. ijcce.ac.ir In this methodology, an α-bromo ketone is first prepared in situ. This intermediate then reacts with a thiosemicarbazide (B42300) to form an imine, which subsequently undergoes cyclization. The addition of an aldehyde to the same reaction vessel leads to the final, highly substituted thiazole product. ijcce.ac.ir This approach is valued for being environmentally benign, rapid, and possessing high atom and step economy. ijcce.ac.ir

Another green one-pot synthesis utilizes reusable NiFe₂O₄ nanoparticles as a catalyst. nih.gov This method combines an α-bromoacetyl derivative, a thiosemicarbazide, and various anhydrides in an ethanol-water solvent system. The reaction proceeds efficiently at 75 °C to yield complex thiazole scaffolds. nih.gov Similarly, a three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a precursor has been developed to synthesize 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Four-Component | α-bromo-acetyl-benzoic acid methyl ester (in situ), thiosemicarbazide, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | ortho-phosphoric acid, 50-60 °C | High atom and step economy for complex heterocycles. | ijcce.ac.ir |

| Three-Component | N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide, thiosemicarbazide, anhydride | NiFe₂O₄ nanoparticles, EtOH:H₂O, 75 °C | Green synthesis with a reusable catalyst. | nih.gov |

| Three-Component | 2-(2-benzylidene hydrazinyl)-4-methylthiazole, hydrazonoyl halides, thiosemicarbazone | Ethanol, reflux | Efficient synthesis of bis-thiazole derivatives. | nih.gov |

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a versatile template for generating extensive libraries of analogues through modifications at three primary sites: the benzamide phenyl ring, the thiazole ring, and the amide linker.

The substitution pattern on the benzamide phenyl ring is a critical determinant of the biological activity of N-(thiazol-2-yl)benzamide analogues. Research has systematically investigated the impact of various substituents on this ring. semanticscholar.org

For instance, in a series based on the N-(4-(tert-butyl)thiazol-2-yl) scaffold, a 3-fluoro substituent on the phenyl ring resulted in an analogue (TTFB) with potent inhibitory activity. semanticscholar.org In contrast, introducing methyl, ethoxy, or acetyl groups at the same position led to a substantial decrease in activity. semanticscholar.org Interestingly, a 3-dimethylamino group was well-tolerated, yielding an analogue with potency comparable to the 3-fluoro derivative. semanticscholar.org The synthesis of these derivatives is often achieved through a Schotten-Baumann protocol, where the parent aminothiazole is reacted with various substituted benzoyl chlorides. researchgate.net

| Analogue Substituent (Position 3) | Resulting Activity | Reference |

|---|---|---|

| Fluoro | Potent inhibition, almost complete at 10 μM. | semanticscholar.org |

| Dimethylamino | Potency comparable to 3-fluoro analogue. | semanticscholar.org |

| Methyl | Substantially decreased activity. | semanticscholar.org |

| Ethoxy | Substantially decreased activity. | semanticscholar.org |

| Acetyl | Substantially decreased activity. | semanticscholar.org |

| 2,3,4,5,6-pentafluoro (full ring) | Considerably weaker antagonist. | semanticscholar.org |

The thiazole ring offers multiple positions for substitution, allowing for fine-tuning of molecular properties. The Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide, is a foundational method for creating the core ring and its substituted variants. researchgate.netnih.gov

Systematic studies have explored the effect of substituents at the 4- and 5-positions of the thiazole ring. In one study using a 2-(5-bromo-2-chlorobenzamido) moiety, introducing a 4-tert-butyl or 4-ethylacetyl group on the thiazole ring led to slightly more potent analogues. semanticscholar.org Conversely, a 4-(p-tolyl) substituent significantly reduced activity. semanticscholar.org Replacing the 5-bromo substituent with a 5-methyl group was found to be detrimental to activity. semanticscholar.org

Further synthetic diversification can be achieved by reacting α-bromoacyl derivatives with variously substituted thioamides or thioureas to introduce different groups at the 2-position of the thiazole ring. researchgate.netnih.gov For example, 5-(bromoacetyl) salicylamide (B354443) has been reacted with N-substituted thioureas to yield a series of 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxy benzamides. researchgate.net Strategies for creating 2,4-disubstituted, 2,5-disubstituted, or 2,4,5-trisubstituted thiazoles are well-documented, providing a versatile toolkit for analogue synthesis. kit.edu

Connecting the N-(thiazol-2-yl)benzamide core to other pharmacophores via chemical linkers is a powerful strategy for developing hybrid molecules with novel or enhanced biological activities. The amide bond itself can be considered a linker, but more complex spacers can be incorporated to modulate the molecule's properties.

A prominent example involves linking a 1-benzyl-5-bromoindolin-2-one scaffold to a 4-arylthiazole moiety through a hydrazone linker (-C=N-NH-). mdpi.comnih.gov This was achieved by synthesizing a thiosemicarbazide derivative of the indolinone, which was then cyclized with a 2-bromo-1-arylethanone to form the thiazole ring and the hydrazone bridge simultaneously. nih.gov This approach creates large, complex molecules where the thiazole unit serves as a key component of the linker-pharmacophore system. mdpi.comnih.gov

Another approach involves synthesizing acetamide (B32628) derivatives, which introduces a -CH₂-CO- linker. Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared using carbodiimide-promoted condensation, demonstrating the utility of an acetamide linker to connect two distinct heterocyclic systems. researchgate.net The synthesis of N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide illustrates the attachment of a bulky diphenylacetamide group, where the acetamide unit functions as the linker. uni.lu

Stereoselective Synthesis and Enantiomeric Purity Considerations

While the parent this compound is an achiral molecule, derivatization can readily introduce chiral centers or other forms of stereoisomerism, making stereoselective synthesis a critical consideration for developing advanced analogues.

A key example arises in the synthesis of hybrid molecules featuring a hydrazone linker. Derivatives such as 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one have been observed to exist as a mixture of E/Z isomers due to restricted rotation around the C=N double bond of the hydrazone. mdpi.com It has been reported that these isomers can interconvert rapidly in solution at room temperature, making their separation challenging. mdpi.com The ratio of these isomers can be dependent on factors like the solvent and temperature. mdpi.com

Although specific stereoselective syntheses targeting chiral analogues of this compound are not detailed in the provided context, the development of bioactive compounds often requires control over stereochemistry. For complex chiral derivatives, synthetic methods would need to be adapted to ensure the desired enantiomeric or diastereomeric purity, as different stereoisomers can have vastly different biological activities.

Reaction Mechanism Elucidation for Key Synthetic Steps

The primary reaction for forming the thiazole ring in this class of compounds is the Hantzsch thiazole synthesis. The generally accepted mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide (e.g., benzoylthiourea) onto the electrophilic carbon of the α-haloketone. This initial step is favored due to the high nucleophilicity of the sulfur atom. mdpi.com

This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former ketone. The subsequent dehydration of the resulting heterocyclic intermediate eliminates a molecule of water to form the aromatic thiazole ring.

In the context of one-pot multicomponent reactions, the mechanism involves a sequence of transformations. For instance, in a reaction between an α-bromo ketone, thiosemicarbazide, and an aldehyde, the initial step is the formation of an imine between the thiosemicarbazide and the ketone. ijcce.ac.ir This is followed by the classic Hantzsch-type cyclization to form the 2-hydrazinylthiazole (B183971) intermediate. The final step involves the condensation of the hydrazinyl group with the aldehyde, which is added to the same pot, to yield the final Schiff base product. ijcce.ac.ir In another MCR, the initial step involves the condensation between phthalic anhydride and 5-amino-2-mercaptobenzimidazole, driven by acid catalysis, which then allows for subsequent reactions. researchgate.net

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Detailed experimental spectroscopic data for N-(5-bromo-1,3-thiazol-2-yl)benzamide is not available in the reviewed literature. Characterization of novel compounds typically involves the following techniques to confirm the identity and purity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectra are crucial for determining the molecular structure of a compound. For this compound, one would expect to observe specific chemical shifts and coupling constants corresponding to the protons and carbons in the benzoyl and bromo-thiazole ring systems. However, specific peak assignments and spectral data have not been published.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amide group, the C=O (amide I) stretching, and C-N stretching vibrations, as well as absorptions corresponding to the aromatic rings. Without experimental data, a specific data table cannot be generated.

Mass Spectrometry (MS, FABMS, ESI-MS)

Mass spectrometry determines the molecular weight and can provide information about the structure of a compound through fragmentation patterns. The exact mass of this compound would be confirmed by high-resolution mass spectrometry (HRMS). However, published mass spectral data for this specific compound could not be located.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions. While crystal structures for related N-(1,3-thiazol-2-yl)benzamide polymorphs have been studied, a crystallographic analysis for the 5-bromo substituted derivative has not been reported.

Conformational Analysis and Tautomerism Studies

The amide bond in this compound can lead to different conformations. Furthermore, the thiazole (B1198619) ring system can potentially exhibit tautomerism. Theoretical calculations and advanced spectroscopic techniques are often employed to study these phenomena. However, specific conformational and tautomeric studies for this compound are not present in the available scientific literature.

Biological Activity Investigations and Mechanistic Research Excluding Clinical Data

Antimicrobial Activity Research

The thiazole (B1198619) ring is a core component of many synthetic compounds with significant antimicrobial potential. Derivatives of N-(thiazol-2-yl)benzamide have been a subject of interest for their activity against a variety of microbial pathogens.

Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Strains

Derivatives of thiazole and benzamide (B126) have demonstrated notable antibacterial properties. For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives, which are structurally related to N-(5-bromo-1,3-thiazol-2-yl)benzamide, have shown potent activity against both Gram-positive and Gram-negative bacteria. One such derivative with an isopropyl substitution exhibited a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans.

Similarly, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones showed high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with potency comparable to or greater than reference drugs like norfloxacin (B1679917) and ciprofloxacin. Another related compound, N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, has been noted for its antibacterial activity, which is reportedly higher than that of the broader-spectrum antiparasitic drug nitazoxanide.

Table 1: Antibacterial Activity of Selected Thiazole and Benzamide Derivatives

| Compound Class | Test Organism(s) | Activity/MIC | Reference |

|---|---|---|---|

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus, A. xylosoxidans | 3.9 µg/mL | |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) quinolones | S. aureus, S. epidermidis | High activity, comparable to ciprofloxacin | |

| N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | Various bacteria | Higher activity than nitazoxanide |

Antifungal Efficacy Studies

The thiazole moiety is also integral to compounds exhibiting antifungal properties. Studies on various 1,3-thiazole derivatives have demonstrated their efficacy against fungal strains. For example, a derivative featuring a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring showed moderate antifungal activity against Aspergillus niger, with a MIC value between 125–150 µg/mL.

Furthermore, novel N-benzamide derivatives containing a triazole moiety have been synthesized and tested against several phytopathogenic fungi. Many of these compounds exhibited good activity, with one derivative, 6h, showing excellent efficacy against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL. Another compound, 6k, displayed a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives also showed strong inhibition against Saccharomyces cerevisiae, Fusarium oxysporum, and Sclerotinia sclerotiorum.

Table 2: Antifungal Activity of Selected Thiazole and Benzamide Derivatives

| Compound/Derivative | Test Organism(s) | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2-(4-hydroxyphenyl)-1,3-thiazole derivative | Aspergillus niger | 125–150 µg/mL (MIC) | |

| Benzamide derivative 6h | Alternaria alternata | 1.77 µg/mL (EC50) | |

| Benzamide derivative 6k | Various phytopathogenic fungi | 0.98 to 6.71 µg/mL (EC50) | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L (MIC) | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L (MIC) |

Anti-biofilm Activity

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. Thiazole-containing compounds have emerged as potential agents to combat this. New thiazole nortopsentin analogues have been shown to be effective inhibitors of biofilm formation in both Gram-positive and Gram-negative pathogens, with a particular selectivity for staphylococcal strains. Some of the most active derivatives demonstrated IC50 values against Staphylococcus aureus ATCC 25923 ranging from 0.40 to 2.03 µM, inhibiting biofilm formation without affecting the growth of planktonic bacteria. This suggests an anti-virulence mechanism of action.

Anti-tubercular Activity

The search for novel treatments for tuberculosis has led to the investigation of various heterocyclic compounds. Thiazole-containing structures have been identified as a promising area of research. For instance, a series of sulfonamides bearing a 5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl moiety were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Additionally, research on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has led to the development of compounds with good antitubercular activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Proposed Mechanisms of Antimicrobial Action

The mechanisms through which thiazole-based compounds exert their antimicrobial effects are varied. For thiazolides, it is hypothesized that the amino anion of the molecule interacts with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism in certain microorganisms. In other cases, such as with N-(thiazol-2-yl)benzenesulfonamides combined with a cell-penetrating peptide, the complex has been shown to create pores in the bacterial cell membrane, leading to faster cell killing.

Anticancer Activity Research

Thiazole and benzamide derivatives are recognized for their potential as anticancer agents. A new series of 1,3,4-thiadiazole-based compounds were synthesized and evaluated for their in vitro cytotoxicity against several cancer cell lines. All tested derivatives showed cytotoxic activity equal to or greater than the reference drug doxorubicin (B1662922) against the PC3 prostate cancer cell line, with IC50 values between 3-7 µM.

Similarly, other 1,3,4-thiadiazole (B1197879) derivatives were assessed against PC3, HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines. The results indicated that derivatives containing a nitro group had higher cytotoxicity against the PC3 cell line, while methoxylated derivatives were more active against the SKNMC cell line. In another study, a novel set of 1,3-thiazole derivatives was screened against MCF-7 and MDA-MB-231 breast cancer cell lines. Nearly all compounds showed considerable antiproliferative activity, with one compound exhibiting potent activity with IC50 values of 5.73 µM and 12.15 µM toward MCF-7 and MDA-MB-231 cells, respectively. This compound was found to be a significant inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2).

Table 3: Anticancer Activity of Selected Thiazole and Benzamide Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | PC3 (Prostate) | 3-7 µM | |

| Nitro-containing 1,3,4-thiadiazole derivatives | PC3 (Prostate) | Higher cytotoxicity than other derivatives in the series | |

| Methoxylated 1,3,4-thiadiazole derivatives | SKNMC (Neuroblastoma) | Acceptable activity | |

| 1,3-Thiazole derivative (Compound 4) | MCF-7 (Breast) | 5.73 µM | |

| 1,3-Thiazole derivative (Compound 4) | MDA-MB-231 (Breast) | 12.15 µM |

Enzyme and Receptor Target Studies

Sirtuin-2 (SIRT2) Deacetylase InhibitionThe inhibitory effect of this compound on Sirtuin-2 deacetylase has not been reported in the available literature.

To fulfill the user's request for an article focused solely on This compound , specific research on this compound is required. While the broader class of thiazole-containing benzamides has been investigated for various biological activities, extrapolating this data would violate the instruction to focus strictly on the specified compound.

Zinc-Activated Channel (ZAC) Antagonism and Allosteric Modulation

Research has identified the N-(thiazol-2-yl)-benzamide framework as the first selective antagonist class for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. tandfonline.comnih.gov A compound library screening first identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. tandfonline.comnih.gov This discovery prompted further investigation into 61 analogues to delineate the structural determinants for this activity. tandfonline.com

Functional characterization revealed that these compounds act as negative allosteric modulators of ZAC. nih.govsemanticscholar.org The antagonism displayed is largely non-competitive with respect to Zn2+-induced signaling. nih.govnih.gov One extensively studied analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was shown to target the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov TTFB proved to be a roughly equipotent antagonist of ZAC signaling evoked by both zinc (Zn+) and protons (H+), as well as of the channel's spontaneous activity. tandfonline.comsemanticscholar.orgnih.gov The slow onset of the channel block by TTFB suggests that its inhibitory action is state-dependent. tandfonline.comsemanticscholar.org

Importantly, these N-(thiazol-2-yl)-benzamide analogs demonstrate high selectivity for the ZAC. nih.gov For instance, TTFB exhibited no significant agonist, antagonist, or modulatory activity at several other Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors when tested at a concentration of 30 μM. tandfonline.comnih.govnih.govresearchgate.net

| Compound | Chemical Name | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 6.1 | semanticscholar.org |

| TTFB (5a) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1-3 | semanticscholar.org |

Lipoxygenase (LOX) Inhibition

While the broader class of thiazole-containing heterocyclic compounds has been explored for anti-inflammatory effects, including the inhibition of lipoxygenase (LOX), specific data on the LOX inhibitory activity of this compound or its direct benzamide analogs is limited in the available scientific literature. Studies have successfully identified other thiazole derivatives, such as N-aryl-4-aryl-1,3-thiazole-2-amines, as direct and potent 5-LOX inhibitors. nih.gov However, research explicitly detailing the interaction between the N-(thiazol-2-yl)benzamide scaffold and LOX enzymes has not been prominently reported.

Glucokinase (GK) Allosteric Activation

Derivatives of the N-thiazol-2-yl benzamide structure have been identified as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. These compounds, known as GK activators (GKAs), enhance the enzyme's catalytic activity and are investigated for their potential in managing blood glucose levels.

One study synthesized and evaluated a series of 3,5-disubstituted benzamide analogues. Among these, compounds featuring an N-(1,3-thiazol-2-yl)benzamide core with specific substitutions, such as N-3-chlorophenyl and N-2-nitrophenyl sulphonamide groups, demonstrated the highest activity, achieving a 2.11-fold activation of GK compared to a control. This research indicates that aromatic substitutions on the sulphonamide portion are generally more effective than alkyl substitutions for GK activation.

| Compound | Key Structural Feature | GK Fold Activation |

|---|---|---|

| 6c | N-3-chlorophenyl sulphonamide | 2.11 |

| 6e | N-2-nitrophenyl sulphonamide | 2.11 |

| 6i | N-ethyl sulphonamide | Reduced Activity |

Alkaline Phosphatase Inhibition

Investigations into thiazol-2-ylidene-benzamide derivatives have revealed their potential as inhibitors of alkaline phosphatase (AP) isozymes. These enzymes are targets in research for various neoplastic diseases. Studies have shown that certain derivatives are particularly sensitive towards human tissue non-specific alkaline phosphatase (h-TNAP).

One of the most potent and selective inhibitors identified for h-TNAP was 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide, which exhibited activity in the nanomolar range. Kinetic analysis of a similarly potent derivative indicated a non-competitive mode of inhibition against alkaline phosphatase.

| Compound | Chemical Name | Target | IC₅₀ (μM) |

|---|---|---|---|

| 2e | 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide | h-TNAP | 0.079 ± 0.002 |

| 6g | (E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Alkaline Phosphatase | 0.337 ± 0.015 |

Glycogen Synthase Kinase-3 (GSK3) Inhibition

The thiazole moiety is a recognized pharmacophore in the development of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes. nih.gov The majority of these inhibitors are ATP-competitive, targeting the enzyme's ATP binding pocket. nih.gov

A notable example from a closely related structural class is the thiazolylurea AR-A014418. This compound was identified as a potent and selective inhibitor of GSK-3, showing no significant activity against a panel of other kinases. nih.gov In cellular assays, AR-A014418 was shown to inhibit the phosphorylation of tau, a protein centrally involved in the pathology of Alzheimer's disease. nih.gov This demonstrates the potential of the thiazole core structure to generate effective GSK-3 inhibitors.

| Compound | Chemical Class | GSK-3 IC₅₀ (nM) | Reference |

|---|---|---|---|

| AR-A014418 | Thiazolylurea | 104 | nih.gov |

5-HT1BR Modulation

There is no specific information available in the searched literature regarding the direct modulation of the serotonin (B10506) 1B receptor (5-HT1BR) by this compound or its close analogues. However, selectivity profiling of the related N-(thiazol-2-yl)-benzamide derivative, TTFB, was conducted as part of its characterization as a ZAC antagonist. nih.govnih.gov These studies demonstrated that TTFB lacks significant modulatory activity at the serotonin 5-HT3A receptor, suggesting a degree of selectivity and a potential absence of broad interaction with the serotonin receptor family. nih.govnih.govresearchgate.net

Other Significant Biological Activities

Beyond the specific enzyme and channel targets previously discussed, derivatives based on the thiazole-carboxamide and N-(thiazol-2-yl)benzamide scaffolds have demonstrated notable anticancer activity in preclinical in vitro models.

One study synthesized a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and evaluated their effects on various cancer cell lines. researchgate.net The most active compound, a 4-chloro-2-methylphenyl amido substituted thiazole, showed significant growth inhibition against the HCT-8 human intestine cancer cell line. researchgate.net In another study, N-(thiazol-2-yl)benzamides of quinoxaline (B1680401) were assessed against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines. tandfonline.com Several compounds from this series exhibited promising activity, with one derivative (6i) showing greater potency than the standard drug etoposide (B1684455) against all three cell lines. tandfonline.com

| Compound Class | Cell Line | Cancer Type | Activity Metric | Reference |

|---|---|---|---|---|

| Thiazole-5-carboxamide | HCT-8 | Intestine | 48% inhibition | researchgate.net |

| N-(thiazol-2-yl)benzamide of quinoxaline (6i) | MCF-7 | Breast | IC₅₀ = 0.95 μM | tandfonline.com |

| A549 | Lung | IC₅₀ = 1.32 μM | tandfonline.com | |

| HepG2 | Liver | IC₅₀ = 1.24 μM | tandfonline.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) |

| 3-Nitro-5-((3-chlorophenyl)sulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |

| 3-Nitro-5-((2-nitrophenyl)sulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |

| 3-(Ethylsulfamoyl)-5-nitro-N-(1,3-thiazol-2-yl)benzamide |

| 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide |

| (E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide |

| AR-A014418 |

| N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide |

| Etoposide |

| Zinc |

Anticonvulsant Activity

The thiazole scaffold is recognized as a significant pharmacophore in the development of novel anticonvulsant agents. mdpi.com Various derivatives incorporating this heterocyclic ring have been synthesized and evaluated for their potential to manage seizures. Research into N-(substituted benzothiazol-2-yl)amide derivatives has indicated potential anticonvulsant activity, with compounds being screened through standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net These tests help to identify compounds that can prevent seizure spread and those that can raise the seizure threshold, respectively.

Studies on related structures, such as thiazole-bearing 4-thiazolidinones, have shown that specific substitutions can lead to significant anticonvulsant effects in both MES and pentylenetetrazole-induced seizure models. nih.gov For instance, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone demonstrated high anticonvulsant activity in a model of chronic epileptogenesis, suggesting that the thiazole-yl-imino moiety contributes to the observed effects. nih.gov While direct experimental data on the anticonvulsant properties of this compound is not extensively detailed in the reviewed literature, the consistent anticonvulsant activity observed in structurally similar thiazole and benzothiazole (B30560) derivatives suggests that this class of compounds warrants further investigation for its potential effects on the central nervous system. researchgate.netsemanticscholar.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules. For N-(thiazol-2-yl)benzamide analogs, SAR investigations have provided valuable insights into the roles of different substituents on both the thiazole and benzamide rings. A significant body of this research comes from the study of these analogs as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govku.dkmdpi.com

Impact of Substituents on Thiazole Ring Activity

Modifications to the thiazole ring of N-(thiazol-2-yl)benzamide analogs have a profound impact on their biological activity. Studies on ZAC antagonists revealed that substitutions at the 4- and 5-positions of the thiazole ring are critical determinants of potency. nih.govku.dk

Position 4: Small, lipophilic substituents such as methyl or ethyl groups at this position are generally well-tolerated. The introduction of a larger, sterically bulky group like a tert-butyl moiety at the 4-position was found to be particularly favorable, resulting in a significant increase in antagonistic potency at the ZAC receptor. ku.dk

Position 5: In contrast, substitutions at the 5-position of the thiazole ring were generally found to be detrimental to the activity of ZAC antagonism. nih.gov Analogs with methyl or carboxymethyl substituents at this position displayed substantially reduced or completely abolished activity.

| Compound/Analog Series | Substitution on Thiazole Ring | Observed Effect on Activity (ZAC Antagonism) | Reference |

|---|---|---|---|

| Series 3 Analogs | 4-methyl | Slight decrease in potency | ku.dk |

| Series 3 Analogs | 4-ethyl | Maintained potency | ku.dk |

| Series 3 Analogs | 4-tert-butyl | Significantly increased potency | ku.dk |

| Series 2 Analogs | 5-methyl | Activity nearly abolished | nih.gov |

| Series 2 Analogs | 5-carboxymethyl | Activity abolished | nih.gov |

Influence of Benzamide Substituents on Biological Potency

The nature and position of substituents on the benzamide phenyl ring also play a key role in modulating the biological potency of this class of compounds. Research has shown that electronic and steric factors are significant. ku.dknih.gov

Halogen Substituents: The introduction of a fluorine atom at the 3-position (meta) of the phenyl ring was shown to yield a potent ZAC antagonist. ku.dk

Other Substituents: The introduction of methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring led to a substantial decrease in ZAC activity. However, a 3-dimethylamino analog was found to be roughly equipotent to other potent compounds in the series. ku.dk This indicates that the electronic properties and size of the substituent are critical for effective interaction with the biological target.

| Compound/Analog Series | Substitution on Benzamide Ring | Observed Effect on Potency (ZAC Antagonism) | Reference |

|---|---|---|---|

| Series 5 Analogs | 3-fluoro | High potency, mediated almost complete inhibition | ku.dk |

| Series 5 Analogs | 2,3,4,5,6-pentafluoro | Considerably weaker antagonist | ku.dk |

| Series 5 Analogs | 3-methyl | Substantially decreased activity | ku.dk |

| Series 5 Analogs | 3-ethoxy | Substantially decreased activity | ku.dk |

| Series 5 Analogs | 3-acetyl | Substantially decreased activity | ku.dk |

| Series 5 Analogs | 3-dimethylamino | High potency, equipotent with 3-fluoro analog | ku.dk |

Role of Halogenation (Bromine) in Biological Efficacy

Halogenation is a frequently used strategy in medicinal chemistry to enhance the biological efficacy of lead compounds by modifying their lipophilicity, electronic character, and metabolic stability. The presence of a bromine atom at the 5-position of the thiazole ring in this compound is a key structural feature.

In the context of ZAC antagonists, a lead compound identified was 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, highlighting the presence of bromine on the benzamide portion. nih.gov While substitutions on the 5-position of the thiazole ring itself were found to be unfavorable for that specific activity, the inclusion of halogens on the benzamide ring, such as chlorine and fluorine, was integral to the activity of many potent analogs. nih.govku.dk In other studies on different biological targets, brominated thiazole and benzothiazole derivatives have shown significant activity. For example, certain brominated guanidine (B92328) compounds displayed the highest levels of anti-giardial activity in their series. nih.gov This suggests that the strategic placement of bromine can be beneficial, although its effect is highly dependent on the specific molecular scaffold and its biological target.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to forecast the binding affinity and interaction patterns of ligands with target proteins.

Molecular docking simulations for compounds structurally related to N-(5-bromo-1,3-thiazol-2-yl)benzamide have identified interactions with several key biological targets. These studies provide a framework for understanding how the title compound might bind within a protein's active site.

For instance, a quinoline-based iminothiazoline analog demonstrated inhibitory potential against the elastase enzyme. nih.gov Docking analysis revealed that the compound fits into the active pocket of the elastase protein. nih.gov The binding was stabilized by a combination of non-covalent interactions, including hydrogen bonds with specific amino acid residues like Gln34 and hydrophobic interactions with residues such as Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, and Leu73. nih.gov Similarly, studies on N-(thiazol-2-yl)-benzamide analogs identified the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, as a biological target. semanticscholar.orgnih.gov Other identified targets for analogous benzamide (B126) derivatives include E. coli dihydroorotase and the protein α5β1 integrin. semanticscholar.orgbohrium.com

The primary types of interactions observed for this class of compounds are:

Hydrogen Bonds: Formation of hydrogen bonds between the amide group or thiazole (B1198619) nitrogen and polar amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzoyl and thiazole rings often engage in hydrophobic interactions with nonpolar residues.

π-π Interactions: Stacking interactions can occur between the aromatic rings of the ligand and aromatic amino acid residues like tyrosine and phenylalanine. nih.gov

These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential biological activity.

The binding affinity, often expressed as a docking score in units of kcal/mol, is a key output of molecular docking simulations. This score estimates the free energy of binding, where a more negative value suggests a stronger and more stable interaction. A strong correlation between the predicted docking score and experimentally determined biological activity (e.g., IC50 values) validates the computational model.

In studies of related compounds, a lower docking score has been shown to correlate with greater inhibitory potential. For example, a quinoline-based thiazole derivative with a docking score of -7.4 kcal/mol against elastase also exhibited a potent experimental inhibition value of 1.21 µM. nih.gov This suggests that the docking score can be a reliable predictor of experimental activity.

Experimental data for various N-(thiazol-2-yl)-benzamide analogs against the ZAC receptor show IC50 values ranging from 1 to 3 µM, indicating significant antagonist activity. semanticscholar.org While the corresponding docking scores were not reported in this specific study, it is this type of experimental data that is used to validate and correlate with computational predictions.

Table 1: Example of Docking Score and Experimental Activity Correlation for an Analogous Compound

| Compound | Target Protein | Docking Score (kcal/mol) | Experimental Activity |

|---|

This table is illustrative and based on data for a structurally related compound to demonstrate the principle of correlation. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule can be easily polarized and suggests higher chemical reactivity and lower kinetic stability. researchgate.net This facilitates intramolecular charge transfer, which is often important for biological activity.

For a related quinoline-based thiazole derivative, DFT calculations determined the HOMO and LUMO energies to be -0.2165 eV and -0.075 eV, respectively, resulting in a small energy gap of 0.1430 eV, indicative of high reactivity. nih.gov In contrast, the parent benzamide molecule has a much larger calculated energy gap of 5.611 eV. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gaps for Benzamide and an Analog

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide nih.gov | -0.2165 | -0.075 | 0.1430 |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations can provide vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and NMR chemical shifts. niscpr.res.in

The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. researchgate.net Similarly, electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be correlated with the absorption maxima (λmax) observed in UV-Vis spectroscopy. nih.gov The HOMO-LUMO gap is directly related to the electronic absorption properties of the molecule. researchgate.net This computational-experimental comparison is crucial for confirming the molecular structure and understanding its spectroscopic signatures. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the N-(1,3-thiazol-2-yl)benzamide scaffold, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including anti-HIV and antifungal properties. researchgate.netufv.br

The development of predictive QSAR models for this compound and its analogs involves a systematic process. Initially, the three-dimensional structures of the compounds in a dataset are generated and optimized using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netufv.br Subsequently, a large number of molecular descriptors, which are numerical representations of the molecules' physicochemical properties, are calculated.

Statistical methods are then used to build the model. Genetic Function Approximation (GFA) is one such technique used to select the most relevant descriptors and generate a linear model that links these descriptors to the observed biological activity (e.g., IC50 values). researchgate.netufv.br The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation techniques. A statistically significant model, characterized by high values for R² (coefficient of determination), Q² (cross-validated R²), and R²pred (predicted R² for an external test set), can reliably forecast the biological activity of new, unsynthesized compounds. ufv.br Such models serve as a crucial tool in prioritizing candidates for synthesis and biological testing, thereby streamlining the drug discovery process. nih.gov

The primary outcome of a QSAR analysis is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide insight into the mechanism of action and the nature of the ligand-receptor interactions. For the broader class of thiazole and benzamide derivatives, the activity is often correlated with a combination of electronic, steric, topological, and physicochemical parameters. researchgate.net

Table 1: Key Molecular Descriptors in QSAR Models for Thiazole Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to the molecule's ability to accept electrons and interact with biological targets. researchgate.net |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule or a substituent, influencing its fit into a binding site. researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane permeability. researchgate.net |

| Physicochemical | Aqueous Solubility (Log S) | Affects the bioavailability and distribution of the compound in biological systems. researchgate.net |

| Quantum-Chemical | Electrophilicity Index (ω) | Measures the ability of a molecule to act as an electrophile in reactions. researchgate.net |

Molecular Dynamics Simulations to Study Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and related compounds, MD simulations provide detailed insights into the stability and interaction dynamics of the ligand when bound to its biological target, such as a protein receptor or enzyme. mdpi.combu.edu.eg

Simulations are typically run for extended periods (e.g., 100 nanoseconds) to observe the behavior of the ligand-protein complex under conditions that mimic a physiological environment. bu.edu.egphyschemres.org Two key analyses performed on the simulation trajectory are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.io

The RMSF is calculated for individual amino acid residues, providing a measure of their flexibility. Peaks in the RMSF plot highlight regions of the protein that exhibit significant movement during the simulation. This analysis can reveal which residues are most affected by the binding of the ligand and which parts of the protein are inherently flexible or rigid. github.ionih.gov Together, these analyses help to validate docking poses and provide a dynamic understanding of the key interactions that stabilize the ligand in its binding pocket. mdpi.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. najah.edumdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing forces, which is crucial for rationalizing the solid-state properties of a compound like this compound.

For related brominated thiazole and benzothiazole (B30560) structures, Hirshfeld analyses consistently show that H···H, H···C, and various heteroatom contacts (H···O, H···N, H···S, H···Br) are the most significant. najah.edunih.govnih.gov The prevalence of H···H contacts suggests that van der Waals forces play a major role in the crystal packing. nih.gov The presence and relative importance of hydrogen bonds and other specific interactions can be clearly delineated and compared. mdpi.com

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds

| Intermolecular Contact | Percentage Contribution (%) | Type of Interaction |

|---|---|---|

| H···H | 34.6 - 47.0 | van der Waals forces |

| H···C / C···H | 15.3 | Weak hydrogen bonding / van der Waals |

| H···O / O···H | 16.9 | Hydrogen bonding |

| H···N / N···H | 12.7 - 24.3 | Hydrogen bonding |

| H···S / S···H | 7.6 - 21.1 | Weak hydrogen bonding |

| H···Br / Br···H | > H/C > H/N" style="width: 100%;"> | Halogen bonding / van der Waals |

Data is compiled from studies on analogous structures and indicates the typical range of contributions. najah.edunih.govnih.govnih.gov

Allosteric Computational Asynchronous Predictions

Computational methods are increasingly used to predict and characterize allosteric modulation, a process where a ligand binds to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. acs.orgnih.gov For the N-(thiazol-2-yl)benzamide scaffold, computational and experimental studies have provided strong evidence of action via a negative allosteric modulator (NAM) mechanism. nih.govnih.gov

A study on the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel, identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, a close analog of this compound, as a novel ZAC antagonist. nih.govnih.gov Functional characterization revealed a non-competitive antagonism profile, which is a hallmark of allosteric modulation. The findings suggested that the compound does not compete with the agonist at the orthosteric binding site but instead targets the transmembrane and/or intracellular domains of the receptor to inhibit its function. nih.gov

The prediction of such allosteric sites is a key challenge in computational chemistry. Various algorithms and machine learning models, such as AlloSitePro and PASSer2.0, have been developed to identify potential allosteric pockets on a protein's surface. frontiersin.orgresearchgate.netresearchgate.net These methods analyze features like pocket geometry, physicochemical properties, and protein dynamics to distinguish allosteric sites from other surface cavities. researchgate.netresearchgate.net The application of these predictive tools can guide the design and discovery of novel allosteric modulators based on the this compound scaffold for various therapeutic targets. japsonline.comresearchgate.net

Future Research Directions and Potential Applications Excluding Clinical Aspects

Design of Novel Analogues with Enhanced Potency and Selectivity

The future development of N-(5-bromo-1,3-thiazol-2-yl)benzamide hinges on the rational design of new analogues with improved biological activity and specificity. A key strategy in this endeavor is the exploration of the structure-activity relationships (SAR) of the N-(thiazol-2-yl)benzamide scaffold. nih.govnih.gov Research has shown that modifications to both the thiazole (B1198619) and benzamide (B126) rings can significantly impact the potency and selectivity of these compounds as antagonists of the Zinc-Activated Channel (ZAC), a proton-activated, zinc-sensitive member of the Cys-loop receptor superfamily. nih.govnih.gov

For instance, studies on analogues have revealed that substitutions on the thiazole ring are critical for activity. nih.gov The design of new derivatives could involve the introduction of various substituents at the 4 and 5-positions of the thiazole ring to probe their influence on receptor binding and functional activity. Similarly, modifications to the benzamide phenyl ring, including the position and nature of substituents, have been shown to be crucial for potency. nih.gov A systematic exploration of different substitution patterns, guided by computational modeling and pharmacophore analysis, could lead to the identification of analogues with significantly enhanced inhibitory activity against ZAC. nih.govnih.gov

Another powerful approach in analogue design is the use of bioisosteric replacement. unimore.itnih.gov This involves substituting the thiazole ring or specific functional groups with other chemical moieties that possess similar steric and electronic properties but may offer improved pharmacokinetic profiles or reduced off-target effects. For example, replacing the thiazole ring with other five-membered heterocycles could lead to novel scaffolds with distinct biological activities. unimore.it The strategic application of these design principles will be instrumental in developing next-generation analogues with superior therapeutic potential.

Exploration of New Biological Targets and Mechanisms

While this compound and its analogues have been identified as antagonists of the ZAC, the vast landscape of biological targets remains largely unexplored for this chemical class. nih.gov Future research should focus on identifying novel protein targets and elucidating new mechanisms of action. This can be achieved through a combination of computational and experimental approaches.

Computational methods for target identification have become increasingly powerful. broadinstitute.orgnih.govrsc.org Techniques such as inverse virtual screening can be employed to dock the this compound structure against a large library of known protein structures to predict potential binding partners. nih.gov Furthermore, analyzing large-scale biological data from public databases can help generate hypotheses about the compound's targets based on its chemical structure and similarity to molecules with known activities. broadinstitute.orgbroadinstitute.org

Experimental approaches are crucial for validating computational predictions and discovering novel targets. Small-molecule profiling experiments, which assess the effects of a compound on a wide range of cellular processes, can provide valuable clues about its mechanism of action. broadinstitute.org Techniques like chemical proteomics can be used to directly identify the protein targets that physically interact with the compound within a cellular context. The discovery of new biological targets for the this compound scaffold would open up new avenues for its application in diverse research areas beyond its current focus.

Development of Advanced Synthetic Strategies for Scalable Production

To facilitate further research and potential future applications, the development of efficient and scalable synthetic routes for this compound and its analogues is essential. Traditional synthetic methods can sometimes be lengthy and may not be suitable for large-scale production. Modern synthetic methodologies offer promising alternatives.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. researchgate.net The application of microwave irradiation to the key bond-forming steps in the synthesis of the N-(thiazol-2-yl)benzamide core could streamline the production process.

Flow chemistry , another advanced synthetic technology, offers advantages in terms of scalability, safety, and process control. By performing reactions in a continuous flow system, it is possible to produce large quantities of the target compound with high consistency and purity. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale production for extensive pre-clinical evaluation.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. plos.orgbioscipublisher.com These computational tools can be leveraged to accelerate the design and optimization of novel this compound analogues.

Virtual screening powered by AI can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific target. nih.gov This can significantly reduce the time and cost associated with experimental screening. Machine learning models can be trained on existing SAR data to predict the biological activity of new, untested analogues. nih.govresearchgate.netresearchgate.net For example, a model could be developed to predict the ZAC inhibitory potency of novel N-(thiazol-2-yl)benzamide derivatives based on their structural features. There are already examples of ML models being developed to predict the anti-urease activity of thiazole derivatives. researchgate.net

Furthermore, generative AI models can design entirely new molecules with desired properties from scratch. By providing the model with a set of desired characteristics, such as high potency, selectivity, and favorable pharmacokinetic properties, it can generate novel chemical structures that can then be synthesized and tested. The application of AI and ML will undoubtedly play a pivotal role in the future design of more effective and safer drugs based on the this compound scaffold.

Pre-pharmacological Profiling for Lead Optimization (without specific data)

Before a compound can be considered for further development, a thorough pre-pharmacological profiling is necessary to assess its drug-like properties. This involves evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. For this compound and its analogues, this profiling would include:

In silico ADMET prediction: Computational tools can be used to predict various ADMET properties, such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. These predictions can help prioritize which analogues to advance for experimental testing.

In vitro permeability assays: These assays, using cell lines such as Caco-2, can assess the ability of the compound to cross intestinal barriers, providing an indication of its potential for oral absorption.

Metabolic stability studies: Evaluating the stability of the compound in the presence of liver microsomes or hepatocytes is crucial to predict its metabolic fate in the body. A compound that is too rapidly metabolized may have a short duration of action, limiting its therapeutic utility.

A comprehensive pre-pharmacological profile will be essential for identifying lead candidates with the optimal balance of potency, selectivity, and drug-like properties for further investigation.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical research and development to minimize the environmental impact of chemical synthesis. Future work on this compound should incorporate these principles. This includes:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis.

Development of catalytic methods: Utilizing catalysts, especially those that are recyclable, can improve reaction efficiency and reduce waste generation compared to stoichiometric reagents.

Energy efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis, can reduce energy consumption.

By adopting green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Conclusion

Unaddressed Research Gaps and Future Outlook

The primary and most significant research gap is the lack of dedicated studies on N-(5-bromo-1,3-thiazol-2-yl)benzamide. To build a comprehensive scientific understanding of this compound, the following areas require investigation:

Synthesis and Characterization: A definitive synthesis of this compound needs to be performed and thoroughly documented. This would include the purification of the compound and detailed characterization using modern analytical techniques. The following table outlines the necessary data that is currently unavailable:

| Property | Data |

| Physical Properties | |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| Structural Analysis Data | |

| 1H NMR | Not available |

| 13C NMR | Not available |

| Mass Spectrometry | Not available |

| Infrared (IR) Spectroscopy | Not available |

| Crystal Structure (X-ray) | Not available |

Biological and Pharmacological Evaluation: The biological activity of this compound remains unexplored. Future research should focus on screening this compound against a variety of biological targets to determine its pharmacological profile. Given the activity of related analogs, investigating its potential as a ZAC antagonist would be a logical starting point. innospk.com

Mechanism of Action: Should any significant biological activity be identified, subsequent studies would be necessary to elucidate the compound's mechanism of action at the molecular level.

The future outlook for research on this compound is contingent on filling these fundamental knowledge gaps. Its structural similarity to other biologically active thiazole (B1198619) derivatives suggests that it may possess interesting pharmacological properties. A systematic investigation into its synthesis, characterization, and biological activity is warranted to unlock its potential as a novel chemical probe or a lead compound for drug discovery.

Q & A

Q. What are the optimal synthetic routes for N-(5-bromo-1,3-thiazol-2-yl)benzamide?

The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 5-bromo-1,3-thiazol-2-amine with benzoyl chloride in pyridine under stirring at room temperature for 12–24 hours. Purification is achieved via recrystallization from methanol or column chromatography. Key steps include monitoring reaction progress by TLC and confirming purity via melting point analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm the presence of the benzamide moiety (aromatic protons at δ 7.5–8.0 ppm) and thiazole ring protons (e.g., C5-Br substituent effects).

- FT-IR : To identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass spectrometry (ESI/HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for m/z 297.1) .

Q. How can researchers confirm purity and identity post-synthesis?

Use a combination of TLC (silica gel, ethyl acetate/hexane eluent) and melting point analysis . For advanced validation, compare experimental NMR data with computed spectra from tools like ACD/Labs or reference crystallographic data .

Q. What in vitro assays are suitable for assessing enzyme inhibition potential?

- Urease inhibition assays : Monitor ammonia production via indophenol method (λ = 630 nm).

- Hec1/Nek2 pathway inhibition : Use cell-based assays with IC₅₀ determination via MTT or fluorescence-based proliferation assays .

Advanced Research Questions

Q. How can X-ray crystallographic analysis resolve structural ambiguities in brominated thiazole derivatives?

Single-crystal X-ray diffraction provides precise bond lengths/angles. For example:

- The amide bond (C=O) typically shows a bond length of ~1.23 Å.

- Intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize the crystal lattice, as seen in N-(5-chloro-1,3-thiazol-2-yl)benzamide analogs. Use SHELXL for refinement, with R values < 0.05 indicating high accuracy .

Q. How to address contradictions in NMR data caused by tautomerism or dynamic effects?

Variable-temperature NMR (VT-NMR) can resolve tautomerism by slowing exchange processes. For This compound, monitor thiazole ring proton splitting patterns at low temperatures (e.g., −40°C) to distinguish between possible tautomeric forms .

Q. What computational strategies predict biological activity and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., PFOR enzyme inhibition, as in nitazoxanide analogs).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories with AMBER or GROMACS .

Q. How to design derivatives for improved pharmacokinetics or target selectivity?

Q. What challenges arise in crystallizing brominated thiazole benzamides?

Bromine’s heavy atom effect can complicate diffraction data due to absorption. Mitigate via:

- Multi-scan absorption correction (e.g., SADABS in SHELX).

- Low-temperature data collection (100 K) to reduce thermal motion .

Q. How to analyze hydrogen-bonding networks in crystal structures?

Use Mercury CSD or PLATON to identify classical (N–H⋯O/N) and non-classical (C–H⋯F/O) interactions. For example, in N-(5-chloro-1,3-thiazol-2-yl)benzamide, C4–H4⋯F2 interactions (2.42 Å) contribute to packing stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.